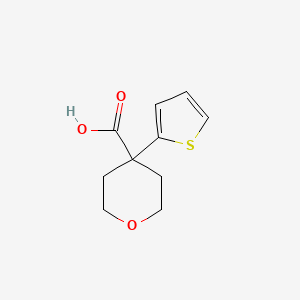

4-(Thiophen-2-yl)oxane-4-carboxylic acid

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds that feature at least one atom other than carbon within their ring systems. These non-carbon atoms, such as sulfur, oxygen, or nitrogen, are termed heteroatoms and bestow unique chemical and physical properties upon the molecule. 4-(Thiophen-2-yl)oxane-4-carboxylic acid is a quintessential example of a heterocyclic compound, containing both a sulfur heteroatom in its thiophene (B33073) ring and an oxygen heteroatom in its oxane ring. The presence and arrangement of these rings are fundamental to its classification and potential reactivity. Such heterocyclic scaffolds are the foundation of numerous pharmaceuticals, agrochemicals, and advanced materials, driving continuous research into new structural combinations.

Rationale for Academic Research Focus

The academic interest in this compound arises from the strategic combination of three well-established molecular motifs. In drug discovery, the assembly of known pharmacophores—substructures that interact with specific biological targets—is a common strategy for creating novel therapeutic agents. The thiophene ring is a recognized bioisostere of a benzene (B151609) ring, the oxane framework is a favorable scaffold for improving drug-like properties, and the carboxylic acid group is a versatile anchor for biological interactions. The synthesis and study of molecules like this compound allow researchers to explore new areas of chemical space and investigate how the interplay between these structural components influences biological activity and material characteristics. While detailed research findings on this specific molecule are not extensively published, its design principles are rooted in established medicinal chemistry concepts.

Overview of Core Structural Components

The chemical identity and behavior of this compound are defined by its three primary structural components.

The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs. ijprajournal.commdpi.com Its aromaticity is similar to that of benzene, and it often serves as a bioisosteric replacement for a phenyl ring, a substitution that can favorably modulate a molecule's potency, selectivity, and metabolic profile. uni.lu The sulfur atom's lone pair of electrons contributes to the ring's aromatic pi system and can also participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets like enzymes and receptors. ijprajournal.com Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.govchemicalbook.com

| Property Comparison: Thiophene vs. Benzene | Thiophene | Benzene |

| Formula | C₄H₄S | C₆H₆ |

| Molar Mass ( g/mol ) | 84.14 | 78.11 |

| Boiling Point (°C) | 84 | 80.1 |

| Nature | Aromatic Heterocycle | Aromatic Hydrocarbon |

| Key Feature | Sulfur heteroatom allows for unique interactions and serves as a bioisostere. | Common aromatic system in organic molecules. |

This table presents a comparison of basic properties between the thiophene and benzene rings.

The oxane ring, systematically named tetrahydropyran (B127337), is a six-membered saturated heterocycle containing one oxygen atom. This scaffold is prevalent in many natural products and synthetic pharmaceuticals. medchemexpress.com Unlike aromatic rings, the oxane ring is non-planar and flexible, typically adopting a stable "chair" conformation. This three-dimensional structure can be critical for orienting appended functional groups in precise spatial arrangements, which is essential for selective interaction with biological targets. The inclusion of the tetrahydropyran motif is a recognized strategy in drug design to improve physicochemical properties such as solubility and metabolic stability, and to reduce off-target toxicity. bldpharm.comresearchgate.net The oxygen atom can also act as a hydrogen bond acceptor, further contributing to molecular interactions.

| Common Scaffolds in Drug Discovery | Key Features |

| Oxane (Tetrahydropyran) | Saturated, stable six-membered ring; improves solubility and metabolic profile; provides a 3D scaffold. |

| Tetrahydrofuran | Saturated, stable five-membered ring; often used as a polar scaffold. |

| Piperidine | Saturated, six-membered nitrogen-containing ring; common in alkaloids and CNS-active drugs. |

| Pyrrolidine | Saturated, five-membered nitrogen-containing ring; core of several amino acids and pharmaceuticals. |

This table highlights the oxane ring in the context of other common saturated heterocyclic scaffolds used in drug discovery.

The carboxylic acid (-COOH) is a highly versatile and important functional group in organic chemistry and drug design. It consists of a carbonyl group (C=O) bonded to a hydroxyl group (-OH). This group is acidic and is typically ionized to its carboxylate form (-COO⁻) at physiological pH. This negative charge allows it to form strong electrostatic interactions and hydrogen bonds with biological targets, such as the positively charged amino acid residues in an enzyme's active site. The ability to donate and accept hydrogen bonds makes it a critical component of many pharmacophores. Furthermore, the carboxylic acid group serves as a valuable synthetic handle, allowing for the straightforward preparation of derivatives such as esters and amides, which can be used to create prodrugs or to further explore structure-activity relationships.

Structure

2D Structure

Properties

IUPAC Name |

4-thiophen-2-yloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOZQWRYINSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597760 | |

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880166-18-7 | |

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For 4-(Thiophen-2-yl)oxane-4-carboxylic acid, two primary disconnections are logical. The first key disconnection is the carbon-carbon bond between the C4 position of the oxane ring and the C2 position of the thiophene (B33073) ring. This bond can be formed using a cross-coupling reaction, suggesting a thiophene-based organometallic reagent and a substituted oxane electrophile.

A second disconnection involves breaking the carbon-oxygen bonds of the oxane ring itself. This approach, known as a functional group interconversion (FGI), leads back to an acyclic precursor, specifically a substituted pentane-1,5-diol derivative. This linear precursor would contain the necessary carbon skeleton and functional groups poised for a subsequent cyclization reaction to form the tetrahydropyran (B127337) (oxane) ring. These disconnections suggest a synthetic strategy that first assembles a functionalized linear chain, then forms the oxane ring, and finally attaches the thiophene moiety, or vice-versa.

Formation of the Oxane Ring System

The tetrahydropyran (oxane) ring is a common structural motif in many biologically active compounds. whiterose.ac.uk Its synthesis has been extensively studied, leading to a variety of reliable methods for its construction.

Several cyclization strategies are available for the formation of the tetrahydropyran ring system.

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the six-membered ring. beilstein-journals.org The versatility of the Prins cyclization allows for the synthesis of variously substituted tetrahydropyrans. nih.gov

Intramolecular Williamson Ether Synthesis: A classical and straightforward approach involves the cyclization of a 1,5-diol derivative. One hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), and the other acts as a nucleophile. In the presence of a base, an intramolecular SN2 reaction occurs to close the ring.

Oxidative Cyclization: Alkenyl alcohols can undergo oxidative cyclization to form cyclic ethers. nih.gov These reactions can be mediated by various reagents that activate the double bond towards nucleophilic attack by the pendant hydroxyl group. For example, methods employing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to generate an oxocarbenium ion for subsequent intramolecular nucleophilic addition have proven effective. nih.gov

Intramolecular oxa-Michael Addition: For precursors containing an α,β-unsaturated ester or ketone and a distal hydroxyl group, a base-catalyzed intramolecular conjugate addition (oxa-Michael reaction) can be an effective method for ring closure, yielding a functionalized tetrahydropyran. whiterose.ac.uk

Achieving stereochemical control is crucial in modern organic synthesis. In the context of oxane ring formation, the relative orientation of substituents is often dictated by the reaction mechanism and conditions.

During Prins cyclizations, the stereochemical outcome can often be rationalized by invoking a chair-like transition state, which favors the equatorial orientation of substituents to minimize steric strain. nih.govbeilstein-journals.org This preference typically leads to the formation of all-cis products. nih.gov

For other cyclization methods, such as those involving allylsilanes or gold(I)-catalyzed reactions of chiral monoallylic diols, the stereochemistry of the starting material can effectively control the facial selectivity of the cyclization, allowing for high levels of diastereocontrol and chirality transfer. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can also significantly influence the stereochemical outcome, enabling the selective synthesis of different stereoisomers. nih.govacs.org

Introduction of the Thiophen-2-yl Substituent

Attaching the thiophene ring to the pre-formed oxane scaffold is a key step that can be efficiently achieved using modern cross-coupling chemistry.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. nih.govrsc.org These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. youtube.com Their high functional group tolerance and mild reaction conditions make them ideal for late-stage functionalization in complex molecule synthesis. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of this compound, this reaction would involve coupling a thiophen-2-ylboronic acid or a more stable derivative, such as a pinacol (B44631) ester, with an oxane precursor bearing a halogen (e.g., bromine or iodine) at the C4 position. ntnu.noresearchgate.netresearchgate.net

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the oxane electrophile, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the thiophene-boron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments (thiophene and oxane) couple and are eliminated from the palladium center, regenerating the active palladium(0) catalyst and forming the desired carbon-carbon bond.

The success of the coupling often depends on the careful selection of the catalyst, ligand, base, and solvent. ntnu.no Highly active catalyst systems, such as those employing palladium(II) acetate (B1210297) with bulky, electron-rich phosphine (B1218219) ligands like SPhos, can achieve high yields with low catalyst loadings. nih.gov

| Component | Examples | Function |

|---|---|---|

| Organoboron Reagent | Thiophen-2-ylboronic acid, Thiophen-2-ylboronic acid pinacol ester | Source of the thiophene nucleophile |

| Organic Electrophile | 4-Bromooxane-4-carboxylic acid ester, 4-Iodooxane-4-carboxylic acid ester | Oxane scaffold with a leaving group |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Facilitates the C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the palladium catalyst |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction |

Direct Thiophene Functionalization Approaches

Direct C-H bond functionalization represents a more atom-economical and efficient strategy, as it avoids the need for pre-functionalizing the thiophene ring with halides or organometallic moieties. nih.gov This approach directly couples a C-H bond of the thiophene with a suitable reaction partner.

The C2 and C5 positions of the thiophene ring are the most electron-rich and are generally the most reactive sites for direct C-H metalation and subsequent functionalization. mdpi.comnih.gov Palladium-catalyzed direct arylation has been extensively studied for coupling heteroaromatics with aryl halides. mdpi.com A key challenge in this field is controlling the regioselectivity, especially when multiple C-H bonds with similar reactivities are present. mdpi.com

For the synthesis of this compound, a direct functionalization strategy could involve the palladium-catalyzed coupling of thiophene itself with a 4-halo-oxane precursor. The inherent reactivity of the C2 position of thiophene would likely direct the coupling to the desired location.

Recent advancements have explored palladium/norbornene (Pd/NBE) cooperative catalysis for the vicinal C4 and C5 difunctionalization of thiophenes, showcasing the potential for highly selective and complex modifications of the thiophene core. nih.gov While functionalizing the β-position (C3 or C4) of thiophene is generally more challenging, methods using a palladium-catalyzed 1,4-migration strategy have been developed to achieve this transformation. rsc.org

Elaboration to the Carboxylic Acid Moiety

Once the 4-(thiophen-2-yl)oxane core is assembled, the final step is the introduction of the carboxylic acid group at the C4 position of the oxane ring. This can be achieved either by oxidizing a precursor functional group or through a direct carboxylation reaction.

Oxidation of Precursor Functional Groups

The oxidation of primary alcohols or aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. chemguide.co.uk This approach would involve synthesizing a precursor molecule, such as 4-(thiophen-2-yl)oxane-4-methanol or 4-(thiophen-2-yl)oxane-4-carbaldehyde, and then subjecting it to an oxidation protocol.

A variety of oxidizing agents can be employed for this transformation:

Chromium-based reagents: Reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid are classic and effective oxidizing agents for converting primary alcohols and aldehydes to carboxylic acids. chemguide.co.uklibretexts.org

Potassium permanganate (B83412) (KMnO₄): This strong oxidant can convert primary alcohols to carboxylic acids, typically under basic conditions. pressbooks.pub

TEMPO-catalyzed oxidation: A milder and more selective method involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov A convenient two-step, one-pot procedure has been developed where the alcohol is first treated with NaOCl/TEMPO, followed by sodium chlorite (B76162) (NaClO₂) oxidation. nih.gov This method is compatible with many sensitive functional groups. nih.gov

Table 3: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ | Heat, reflux | Strong, traditional oxidant. chemguide.co.uk |

| KMnO₄ / NaOH, then H₃O⁺ | Heat | Powerful oxidant. pressbooks.pub |

| CrO₃ / H₅IO₆ | MeCN (acetonitrile) | Catalytic CrO₃ with a co-oxidant. organic-chemistry.org |

| TEMPO / NaOCl / NaClO₂ | Phase-transfer conditions | Mild, selective, one-pot procedure. nih.gov |

Carboxylation Reactions

Carboxylation involves the direct introduction of a -COOH group by reacting a substrate with carbon dioxide (CO₂). wikipedia.org This method is highly atom-economical and utilizes a renewable C1 source. rsc.org

The classic approach involves the reaction of an organometallic nucleophile, such as a Grignard reagent or an organolithium compound, with CO₂. wikipedia.org To apply this to the synthesis of this compound, a precursor like 4-bromo-4-(thiophen-2-yl)oxane would be required. This halide could be converted into the corresponding Grignard or organolithium reagent via metal-halogen exchange, followed by quenching with CO₂ to yield the target carboxylic acid.

More advanced methods involve the transition-metal-catalyzed carboxylation of C-H or C-X bonds. nih.gov For instance, nickel-catalyzed carboxylation of alkyl halides with CO₂ at atmospheric pressure has been developed, offering mild conditions and broad substrate scope. organic-chemistry.org Photocatalytic methods have also emerged for the selective functionalization of benzylic C(sp³)-H bonds with CO₂, a reaction that could potentially be adapted for the tertiary C-H bond at the C4 position of the oxane ring if a suitable activating group is present. rsc.orgresearchgate.net

Chemo- and Regioselective Synthetic Routes

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound. Key strategic decisions involve the order of bond constructions and the choice of reagents to control the reaction site.

Regioselectivity in the formation of the thiophene-oxane bond is a primary concern.

When using cross-coupling reactions (Stille, Suzuki), the regiochemistry is explicitly defined by the placement of the functional groups (e.g., halide, boronic acid, or stannane) on the reacting partners. This provides unambiguous control over the connectivity.

In direct C-H functionalization approaches, the inherent electronic properties of the thiophene ring strongly favor reaction at the C2 (or C5) position over the C3 (or C4) position. rsc.org This intrinsic preference can be exploited to ensure the correct isomer is formed without the need for pre-functionalization.

Chemoselectivity is crucial during the elaboration to the carboxylic acid moiety, especially when using strong oxidizing or organometallic reagents.

The thiophene ring is susceptible to oxidation under harsh conditions. Therefore, mild oxidation methods, such as those using TEMPO, are preferred to avoid unwanted side reactions on the heterocyclic ring. nih.gov

When generating an organometallic intermediate at the C4 position of the oxane ring for subsequent carboxylation, reaction conditions must be chosen carefully to prevent reactions with the thiophene ring. The acidity of the C-H bonds on the thiophene ring could lead to competitive deprotonation if a very strong base is used.

A convergent synthetic strategy, where the thiophene and oxane fragments are prepared separately and then joined in a late-stage coupling reaction, often provides the most reliable control over the final structure.

Application of Modern Synthetic Techniques

The synthesis of complex heterocyclic compounds such as this compound is increasingly benefiting from the adoption of modern synthetic techniques that offer advantages in terms of reaction speed, efficiency, and environmental impact. While specific literature on the application of these methods to this exact molecule is not extensively detailed, the principles can be applied based on similar transformations in heterocyclic chemistry. The following sections explore the potential application of microwave-assisted synthesis and solvent-free reaction conditions for the preparation of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govorganic-chemistry.org For the synthesis of thiophene-containing molecules, microwave irradiation has been successfully employed in various reactions, including the Gewald synthesis of 2-aminothiophenes. organic-chemistry.orgresearchgate.net

In a hypothetical microwave-assisted synthesis of a precursor to this compound, the key bond-forming steps could be significantly expedited. For instance, the coupling of a thiophene derivative with an oxetane (B1205548) precursor could be achieved in minutes rather than hours. The efficient and rapid heating provided by microwaves can overcome activation energy barriers more effectively, potentially minimizing the formation of side products that might occur during prolonged heating. nih.gov

Illustrative Research Findings for Microwave-Assisted Synthesis of Heterocyclic Compounds

| Reaction Type | Reactants | Microwave Conditions | Reaction Time | Yield (%) |

| Gewald Reaction | Ketone, Cyanoacetate, Sulfur | 160W | 10 min | 84-95 |

| Amide Formation | Carboxylic Acid, Amine | 160-165 °C | 2 hours | High |

| Benzoxazole Synthesis | Carboxylic Acid, 2-Aminophenol | Not specified | Not specified | Not specified |

Disclaimer: The data in this table is illustrative and based on findings for the synthesis of related heterocyclic compounds. mdpi.comtandfonline.comdntb.gov.ua Specific conditions for this compound would require experimental optimization.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents that are often hazardous and environmentally damaging. rsc.org These reactions can lead to improved yields, higher selectivity, and easier product purification. researchgate.net Solvent-free conditions can be particularly advantageous when combined with microwave irradiation. tandfonline.com

The synthesis of various heterocycles, including thiophenes, has been successfully carried out under solvent-free conditions. rsc.orgrsc.org For the preparation of this compound, a solvent-free approach could involve the neat reaction of the starting materials, potentially with a solid support or a catalyst. tandfonline.com This methodology would not only be more environmentally friendly but could also drive reactions to completion by increasing the concentration of the reactants.

Hypothetical Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional Synthesis (in Solvent) | Solvent-Free Synthesis |

| Reaction Time | Potentially hours to days | Potentially minutes to hours |

| Product Yield | Variable | Often higher |

| Purification | Often requires extensive chromatography | Simpler work-up, often filtration |

| Environmental Impact | Higher (due to solvent use and disposal) | Lower |

Disclaimer: This table presents a generalized comparison. The specific outcomes for the synthesis of this compound would depend on the specific reaction and conditions.

The application of both microwave-assisted techniques and solvent-free conditions holds significant promise for the efficient and environmentally benign synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as derivatization, decarbonylation, and nucleophilic acyl substitution.

Derivatization to Esters and Amides

The carboxylic acid moiety can be converted into a variety of derivatives, most commonly esters and amides. Esterification is typically achieved through reaction with an alcohol under acidic catalysis, a process known as Fischer esterification. jackwestin.commsu.edu Amide formation occurs when the carboxylic acid reacts with a primary or secondary amine, often requiring an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. jackwestin.com These derivatization reactions are fundamental in modifying the compound's physical and biological properties. nih.govnih.gov For instance, the synthesis of various thiophene-carboxamide derivatives has been explored for potential therapeutic applications. nih.gov

Table 1: Derivatization Reactions of the Carboxylic Acid Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄) | 4-(Thiophen-2-yl)oxane-4-carboxylate ester | Fischer Esterification |

Decarbonylation Reactions

Decarbonylation, the removal of a carbonyl group, from carboxylic acids is a challenging transformation that typically requires harsh conditions or specialized catalysts. jackwestin.com While decarboxylation (removal of CO₂) is common for certain structures like β-keto acids masterorganicchemistry.com, the direct decarbonylation of aromatic carboxylic acids is less straightforward. Research on thiophene-2-carboxylic acid suggests it is relatively resistant to decarboxylation under conditions that are effective for other heterocyclic carboxylic acids like furan-2-carboxylic acid. youtube.com However, transition-metal-catalyzed decarbonylation reactions have been developed for aliphatic carboxylic acids, which could potentially be adapted for this compound. rsc.org

Nucleophilic Acyl Substitution Pathways

The derivatization reactions mentioned above proceed via a common mechanistic pathway known as nucleophilic acyl substitution. masterorganicchemistry.comlumenlearning.com In this two-step mechanism, a nucleophile (such as an alcohol or amine) attacks the electrophilic carbonyl carbon of the carboxylic acid. This leads to the formation of a tetrahedral intermediate. lumenlearning.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating the hydroxyl group as a molecule of water (often facilitated by protonation in acidic conditions). msu.edumasterorganicchemistry.comlumenlearning.com The poor leaving group ability of the hydroxide (B78521) ion means that the carboxylic acid must typically be activated, for example by protonation of the carbonyl oxygen under acidic conditions or by conversion to a more reactive derivative like an acid chloride. libretexts.org

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation at the sulfur atom.

Electrophilic Aromatic Substitution Reactions

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions occurring preferentially at the C2 (α) position. pearson.come-bookshelf.debhu.ac.in In 4-(Thiophen-2-yl)oxane-4-carboxylic acid, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position, which is the other, unsubstituted α-position. The oxane-4-carboxylic acid substituent at the C2 position acts as a deactivating group, which may require slightly more forcing conditions for substitution compared to unsubstituted thiophene. Common electrophilic substitution reactions include halogenation (e.g., bromination) and acylation. google.comnih.gov

Table 2: Electrophilic Aromatic Substitution of the Thiophene Ring

| Electrophile | Reagent(s) | Expected Major Product | Reaction Type |

|---|---|---|---|

| Br⁺ | Br₂ in Acetic Acid | 4-(5-Bromo-thiophen-2-yl)oxane-4-carboxylic acid | Bromination |

| R'CO⁺ | R'COCl, AlCl₃ | 4-(5-Acyl-thiophen-2-yl)oxane-4-carboxylic acid | Friedel-Crafts Acylation |

Oxidation of the Thiophene Ring (e.g., to Sulfoxides or Sulfones)

The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone). researchgate.net Oxidation with reagents like trifluoroperacetic acid can lead to the formation of a thiophene-S-oxide intermediate. wikipedia.org These S-oxides are often unstable and can undergo further reactions, such as Diels-Alder-type dimerizations or subsequent oxidation to the more stable sulfone. wikipedia.orgnih.gov The specific oxidation products obtained can depend on the reaction conditions and the nature of the oxidizing agent used. nih.gov

Table 3: Oxidation Products of the Thiophene Ring

| Product | Oxidation State of Sulfur |

|---|---|

| This compound S-oxide | +2 |

Metalation and Subsequent Reactions

The thiophene ring is susceptible to deprotonation by strong bases, a reaction known as metalation, which is a powerful tool for further functionalization. In 2-substituted thiophenes, the position of metalation is directed by the electronic properties and steric bulk of the substituent.

For this compound, the carboxylic acid group can act as a directed metalation group (DMG). baranlab.orgresearchgate.net Treatment with a sufficient excess of a strong organolithium base, such as sec-butyllithium, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), would be expected to result in deprotonation of both the acidic proton of the carboxylic acid and a proton on the thiophene ring. baranlab.org

The carboxylic acid group, once deprotonated to the carboxylate, is a powerful ortho-directing group. researchgate.net However, the inherent acidity of the C5 proton in the thiophene ring often leads to deprotonation at this position even in the absence of a strong directing group at C2. uwindsor.ca In this specific molecule, the bulky 4-oxane-4-carboxylic acid substituent at the C2 position introduces significant steric hindrance. This steric bulk would likely disfavor metalation at the adjacent C3 position and strongly favor deprotonation at the more accessible C5 position.

The resulting dilithiated species is a versatile intermediate that can react with a variety of electrophiles to introduce new substituents at the 5-position of the thiophene ring. Quenching the reaction with an electrophile (E+) would yield 5-substituted-2-(this compound) derivatives.

Table 1: Predicted Products of Metalation and Subsequent Electrophilic Quench

| Electrophile (E+) | Reagent Example | Predicted Product at C5 |

| Alkyl | CH₃I | -CH₃ |

| Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ |

| Carbonyl | CO₂ | -COOH |

| Halogen | C₂Cl₆ | -Cl |

The regioselectivity of these reactions is generally high, providing a reliable method for the synthesis of 2,5-disubstituted thiophene derivatives. rsc.org The choice of the metalating agent and reaction conditions, such as solvent and temperature, can be crucial in optimizing the yield and preventing side reactions. rsc.org

Reactivity and Stability of the Oxane Ring

The oxane, or tetrahydropyran (B127337), ring is a six-membered saturated heterocycle. Unlike its four-membered analogue, oxetane (B1205548), which possesses significant ring strain (25.5 kcal/mol), the oxane ring has a much lower ring strain (comparable to cyclohexane), rendering it considerably more stable and less prone to ring-opening reactions. beilstein-journals.org

The oxane ring in this compound adopts a stable chair conformation to minimize torsional and steric strain. The two bulky substituents at the C4 position, the thiophene ring and the carboxylic acid group, will have a significant impact on the conformational equilibrium. One of these groups will likely occupy an axial position while the other is equatorial to minimize steric interactions. The specific preferred conformation would influence the accessibility of adjacent atoms and, consequently, the reactivity of the ring. For instance, the rate of reactions at positions on the ring can be dependent on whether the reacting group is in an axial or equatorial position.

While the oxane ring is generally stable, it can undergo ring-opening reactions under harsh conditions, such as treatment with strong Lewis or Brønsted acids, particularly at elevated temperatures. Such reactions are often initiated by protonation or coordination to the ring oxygen, followed by nucleophilic attack. A plausible mechanism for acid-catalyzed ring opening could involve the attack of a nucleophile, potentially leading to a variety of linearized products. researchgate.net

The oxygen atom in the oxane ring possesses lone pairs of electrons, making it a Lewis basic site. It can be protonated by strong acids or coordinate to Lewis acids. This interaction activates the ring, making the adjacent C-O bonds more susceptible to cleavage by nucleophiles. However, due to the low ring strain of the six-membered ring, these reactions typically require more forcing conditions compared to smaller cyclic ethers like oxiranes or oxetanes. beilstein-journals.org

The oxygen atom can also participate in radical reactions. For example, hydrogen abstraction from a C-H bond adjacent to the ether oxygen (the α-position) can lead to the formation of a radical that is stabilized by the oxygen atom. This radical could then undergo further reactions, such as oxidation or rearrangement.

Interplay of Functional Group Reactivities

The chemical behavior of this compound is not simply the sum of its parts; the functional groups can electronically and sterically influence one another's reactivity.

Thiophene and Carboxylic Acid: The electron-withdrawing nature of the carboxylic acid group (or carboxylate) deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, as discussed, the carboxylate group directs ortho-metalation, although in this case, metalation is predicted to occur at the C5 position due to steric hindrance. researchgate.net Non-covalent interactions, such as hydrogen bonding between the carboxylic acid and a reactant, could also influence reaction pathways at the thiophene ring. researchgate.net

Oxane Ring and Thiophene/Carboxylic Acid: The bulky 4-substituted oxane ring sterically hinders reactions at the C3 position of the thiophene ring and may influence the approach of reagents to the carboxylic acid group. Electronically, the oxane ring is a saturated, largely non-polar moiety and is expected to have minimal electronic influence on the reactivity of the thiophene and carboxylic acid groups.

Intramolecular Reactions: The proximity of the carboxylic acid to the oxane ring could potentially lead to intramolecular reactions under certain conditions. For instance, acid-catalyzed intramolecular esterification is unlikely due to the quaternary carbon bearing the carboxylic acid. However, other complex rearrangements or cyclizations might be envisioned under specific catalytic conditions.

Mechanistic Investigations of Key Transformations

Specific kinetic data for reactions involving this compound have not been reported. However, general principles from related systems can provide insight into the factors that would govern reaction rates.

Metalation: The rate of metalation of the thiophene ring would be influenced by several factors. These include the concentration and strength of the organolithium base, the temperature, and the solvent system. The presence of TMEDA is known to break down organolithium aggregates and increase the basicity of the reagent, thereby increasing the rate of deprotonation. baranlab.org The steric hindrance imposed by the 4-oxane-4-carboxylic acid substituent would likely decrease the rate of metalation compared to less substituted thiophenes.

Substitution Reactions: Should a reaction proceed via a nucleophilic substitution mechanism on the oxane ring (e.g., ring opening), the kinetics would depend on the nature of the mechanism. An SN1-type reaction would involve the formation of a carbocation intermediate in the rate-determining step, and its rate would be primarily dependent on the concentration of the substrate. masterorganicchemistry.com An SN2-type reaction would involve a bimolecular transition state, and its rate would depend on the concentrations of both the substrate and the nucleophile. libretexts.org Given the secondary nature of the carbons in the oxane ring, an SN2 pathway is more likely for any potential ring-opening by a strong nucleophile, though such a reaction would be slow due to the low ring strain.

Transition State Analysis of this compound

Transition state analysis is a critical aspect of understanding reaction mechanisms, providing information on the energy barriers (activation energy) and the geometry of the transient species that exists at the highest point of the reaction energy profile. This type of analysis typically requires sophisticated computational chemistry methods or detailed kinetic experiments.

While general principles of reactivity for the constituent functional groups—the oxane ring, the thiophene ring, and the carboxylic acid—are well-established, a specific analysis for the title compound has not been published. For instance, reactions could potentially involve the protonation and subsequent ring-opening of the oxane, electrophilic substitution on the thiophene ring, or various transformations of the carboxylic acid group. However, without dedicated studies, any discussion of the specific transition states for these potential reactions would be speculative.

Therefore, no data tables or detailed research findings concerning the transition state analysis of this compound can be presented at this time. Further experimental and computational research would be required to elucidate the specific transition states and energy profiles for the reactions of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvation effects, and thermodynamic properties of a molecule. An MD simulation of 4-(Thiophen-2-yl)oxane-4-carboxylic acid, typically in a solvent like water, would reveal how the molecule behaves in a more realistic biological or chemical environment, including its flexibility, hydrogen bonding patterns, and interactions with surrounding solvent molecules. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for the ¹H and ¹³C nuclei of this compound can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations are typically performed after geometry optimization of the molecule. The predicted spectra can then be compared with experimental data to confirm the structure. For example, theoretical studies on quinoline-4-carboxylic acid derivatives have successfully correlated calculated NMR data with experimental findings. frontiersin.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the stretching and bending modes of the chemical bonds in this compound can be computed. These calculated frequencies can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. Theoretical calculations on thianaphthene-2-carboxylic acid have shown excellent correlation between computed and experimental vibrational frequencies. researchgate.net Key vibrational modes to analyze for the title compound would include the C=O and O-H stretching of the carboxylic acid, the C-O-C stretching of the oxane ring, and the characteristic vibrations of the thiophene (B33073) ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3400 - 3600 |

| Carboxylic Acid | C=O stretch | 1700 - 1750 |

| Oxane | C-O-C stretch | 1050 - 1150 |

| Thiophene | C-H stretch | 3050 - 3150 |

| Thiophene | Ring stretch | 1400 - 1500 |

Note: These are typical frequency ranges and the exact values for this compound would need to be calculated.

Computational Studies of Reaction Mechanisms

Theoretical investigations can elucidate the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways.

For any proposed reaction involving this compound, such as its synthesis or decomposition, the transition state (TS) structures can be located and characterized using quantum chemical methods. A transition state is a first-order saddle point on the potential energy surface, and its characterization involves finding a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

For instance, in the cobalt-catalyzed carbonyl insertion and expansion of oxetanes, computational studies have been used to support the proposed mechanism by characterizing the transition states for key steps like oxetane (B1205548) opening and CO insertion. beilstein-journals.org Similarly, for the formation of thiazolidine-4-carboxylic acids, the transition state for the intramolecular nucleophilic attack of the thiol group onto the imine can be computationally modeled. researchgate.net

The reaction profile allows for a quantitative understanding of the reaction kinetics and thermodynamics. For example, a high activation energy would suggest a slow reaction, while a large negative reaction energy would indicate a thermodynamically favorable process. Computational studies on the isomerization of oxetane-carboxylic acids have helped to understand their inherent instability by determining the energy profiles for their conversion to lactones. nih.gov For this compound, an energy profile could be determined for its synthesis, for example, via the reaction of a lithiated thiophene with an oxanone precursor, followed by carboxylation.

Derivatization and Functionalization Strategies for Academic Research

Chemical Modification of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization due to its well-established and versatile reactivity. Conversion into esters, amides, and more reactive species like acyl halides and anhydrides allows for the introduction of a wide array of functional groups, profoundly influencing the molecule's physicochemical properties.

Synthesis of Carboxylic Acid Esters and Amides

Esters and amides are among the most common derivatives of carboxylic acids, synthesized to enhance properties such as lipophilicity, metabolic stability, or to serve as linkers for conjugation to other molecules.

Esterification: The conversion of 4-(Thiophen-2-yl)oxane-4-carboxylic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), is a classical approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. nih.gov Another efficient method involves the reaction with alkyl halides under basic conditions.

Amidation: The formation of amides from the parent carboxylic acid is critical for creating peptidomimetics or introducing specific hydrogen bonding patterns. Direct condensation with amines requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides (e.g., EDC) or the conversion to a more reactive intermediate like an acyl chloride. rsc.org A one-pot procedure using reagents like titanium tetrachloride (TiCl₄) can directly mediate the condensation of carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields. nih.govresearchgate.net

| Derivative Type | Reaction | Typical Reagents | General Conditions |

|---|---|---|---|

| Methyl/Ethyl Ester | Fischer Esterification | Methanol/Ethanol, H₂SO₄ (catalytic) | Reflux |

| Alkyl Ester | DCC Coupling | Alcohol, DCC, DMAP | Room temperature, inert solvent (e.g., DCM) |

| Primary/Secondary Amide | EDC Coupling | Primary/Secondary Amine, EDC, HOBt | Room temperature, inert solvent (e.g., DMF) |

| Primary/Secondary Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine) | Step 1: Reflux; Step 2: 0°C to room temp. |

| Primary/Secondary Amide | Direct Condensation | Amine, TiCl₄ | Pyridine, 85°C nih.gov |

Formation of Acid Anhydrides and Acyl Halides

To facilitate further reactions, the carboxylic acid can be converted into more reactive acylating agents like acid anhydrides or acyl halides. These intermediates are not typically isolated as final products but are used in situ for subsequent transformations.

Acyl Halides: Acyl chlorides are the most common acyl halides and are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comwikipedia.orglibretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acyl bromide. orgoreview.com These highly reactive compounds are excellent electrophiles for reactions with a wide range of nucleophiles, including alcohols, amines, and carboxylates. libretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). A more common laboratory method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acyl halide with a carboxylate salt. libretexts.org The resulting anhydride (B1165640) is a potent acylating agent, useful for acylation reactions under milder conditions than acyl halides.

Functionalization of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. rroij.compharmaguideline.com Functionalization of this ring is a key strategy for modulating the electronic properties of the molecule and for extending its structure through coupling reactions.

Regioselective Introduction of Additional Substituents

In this compound, the thiophene ring is substituted at the C2 position. Electrophilic aromatic substitution on 2-substituted thiophenes is highly regioselective. The sulfur atom directs incoming electrophiles preferentially to the C5 position, which is the most electron-rich and sterically accessible site. pharmaguideline.com The C3 position can also be substituted, but this is generally a minor product unless the C5 position is blocked.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Introduction of bromine or chlorine using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provides the 5-halo-2-thienyl derivative, a crucial precursor for cross-coupling reactions.

Nitration: Using mild nitrating agents like acetyl nitrate (B79036) can introduce a nitro group at the C5 position.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) introduces an acyl group, typically at the C5 position. derpharmachemica.com

Conjugation via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the conjugation of the thiophene moiety to other aromatic or unsaturated systems. rsc.org This is fundamental for the synthesis of conducting polymers, dyes, and complex pharmaceutical intermediates. nih.gov The starting material for these reactions is typically a halogenated (bromo- or iodo-) or organometallic derivative of the thiophene ring.

| Reaction Name | Coupling Partners | Catalyst/Conditions | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Thienyl-boronic acid/ester + Aryl/Vinyl Halide | Pd(PPh₃)₄, base (e.g., Na₂CO₃) nih.gov | C-C (Aryl-Aryl) |

| Stille Coupling | Thienyl-stannane + Aryl/Vinyl Halide | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Heck Coupling | Halothiophene + Alkene | Pd(OAc)₂, PPh₃, base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Halothiophene + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, base | C-C (Aryl-Alkynyl) |

| Direct C-H Arylation | Thiophene + Aryl Halide | Pd(OAc)₂, ligand (e.g., PCy₃), acid scavenger acs.orgorganic-chemistry.org | C-C (Aryl-Aryl) |

For instance, bromination of the parent compound at the C5 position of the thiophene ring would yield 4-(5-bromothiophen-2-yl)oxane-4-carboxylic acid. This intermediate could then undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl substituent at the 5-position, creating an extended π-conjugated system. nih.gov

Selective Transformations of the Oxane Ring

The oxane (tetrahydropyran) ring is a saturated heterocyclic system and is generally less reactive than the carboxylic acid or thiophene moieties. Its functionalization is more challenging and typically requires harsher conditions or specific synthetic strategies. acs.org

Transformations often exploit the inherent ring strain, although this is less pronounced than in smaller rings like oxetanes. nih.govnih.gov Potential strategies for modifying the oxane ring in the target molecule could include:

Ring-Opening Reactions: Under strongly acidic conditions, particularly with Lewis acids, the ether oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack. This could lead to ring-opening products, although such reactions might lack selectivity and require careful control to avoid degradation of the thiophene moiety.

Radical C-H Functionalization: Modern methods involving radical chemistry could allow for the selective functionalization of C-H bonds on the oxane ring. For example, through a Hofmann-Löffler-Freytag type reaction on an appropriate N-haloamide derivative, it might be possible to introduce a functional group at a specific carbon atom via an intramolecular hydrogen atom transfer.

Oxidation: Strong oxidizing agents could potentially oxidize a C-H bond adjacent to the ether oxygen to form a lactone, though this would be a challenging and likely low-yielding transformation in the presence of the electron-rich thiophene ring.

It is important to note that selective transformations of the oxane ring in this specific molecular context are not widely documented and would represent a novel area of research. Such studies would need to carefully consider the chemoselectivity due to the presence of the more reactive thiophene and carboxylic acid groups.

Preparation of Chemically Tagged Derivatives for Research Probes

The carboxylic acid moiety of this compound is a versatile functional group for the attachment of various chemical tags, enabling its use as a research probe. These tagged derivatives are instrumental in studying the distribution, metabolism, and target engagement of the parent compound in biological systems. The primary strategies for chemical tagging involve the formation of amides or esters with molecules possessing reporter functionalities such as fluorophores, biotin (B1667282), or isotopically labeled tags.

Fluorescent Labeling: Fluorescent tagging is a widely used technique to visualize and quantify the localization of molecules in cellular and subcellular compartments. The carboxylic acid can be coupled with amine- or alcohol-containing fluorophores to yield fluorescently labeled derivatives. Common classes of fluorophores suitable for this purpose include coumarins, fluoresceins, and rhodamines. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The synthesis typically involves the activation of the carboxylic acid, for example, with a carbodiimide (B86325) reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the amino or hydroxyl group of the fluorescent tag. nih.govnih.gov

Biotinylation: Biotin tagging is another powerful tool for affinity-based purification and detection of interacting biomolecules. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can be exploited to isolate and identify binding partners of the thiophene-containing compound. Similar to fluorescent labeling, biotin can be introduced by coupling the carboxylic acid with an amine-functionalized biotin derivative.

Isotopic Labeling: The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule allows for its unambiguous detection and quantification by mass spectrometry. Isotopic labeling is particularly useful for in vivo studies, as it enables the differentiation of the administered compound from its endogenous counterparts. The carboxylic acid group can be a site for introducing a ¹³C-labeled carbonyl group, or derivatization with an isotopically labeled amine or alcohol can be performed.

The following table summarizes potential chemically tagged derivatives of this compound for use as research probes.

| Tag Type | Linkage | Reporter Group Example | Potential Application |

| Fluorescent | Amide | Amine-reactive coumarin | Fluorescence microscopy, flow cytometry |

| Biotin | Amide | Biotin-PEG-amine | Affinity purification, protein interaction studies |

| Isotopic | Ester | ¹³C-labeled methanol | Mass spectrometry-based quantification |

Development of Prodrug Precursors

Prodrug design is a strategic approach to transiently modify the physicochemical properties of a compound to improve its pharmacokinetic profile, such as membrane permeability and metabolic stability. For this compound, the carboxylic acid group is an ideal handle for prodrug derivatization, primarily through the formation of esters. nih.gov These ester prodrugs are designed to be inactive and are converted back to the active carboxylic acid in vivo by the action of endogenous esterases.

The primary goal of creating ester prodrugs of this compound is to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. Enhanced lipophilicity can lead to improved absorption across biological membranes, such as the intestinal epithelium or the blood-brain barrier. The rate of hydrolysis of the ester bond can be modulated by varying the steric and electronic properties of the alcohol moiety used for esterification. For instance, bulkier esters may exhibit slower hydrolysis rates, leading to a more sustained release of the active compound.

Commonly employed ester prodrug strategies for carboxylic acids include:

Alkyl Esters: Simple methyl, ethyl, or longer-chain alkyl esters can significantly increase lipophilicity.

Acyloxymethyl Esters: These esters are known to be readily cleaved by esterases to release the parent drug, formaldehyde, and an alcohol.

Carbonate Esters: Linking a tetraethylene-glycol moiety via a carbonate group has been shown to improve solubility.

Amino Acid Conjugates: Esterification with the hydroxyl group of an amino acid can enhance solubility and potentially utilize amino acid transporters for absorption.

The selection of the appropriate ester promoiety is critical and is guided by the desired physicochemical properties and the intended biological environment for activation.

Below is a table outlining potential prodrug precursors of this compound.

| Prodrug Type | Ester Moiety | Potential Property Enhancement |

| Alkyl Ester | Ethyl ester | Increased lipophilicity |

| Acyloxymethyl Ester | Pivaloyloxymethyl (POM) ester | Enhanced membrane permeability |

| Amino Acid Conjugate | L-Valine methyl ester | Improved solubility and potential for transporter-mediated uptake |

Advanced Applications in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Intermediate

The structure of 4-(Thiophen-2-yl)oxane-4-carboxylic acid makes it a valuable intermediate in the synthesis of more elaborate molecules. The presence of the reactive carboxylic acid group, coupled with the potential for functionalization of the thiophene (B33073) ring, allows for its incorporation into a diverse array of larger molecular frameworks.

As a precursor, this compound can be utilized in the construction of complex organic molecules. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, which can then participate in a wide range of coupling reactions. For instance, thiophene-containing compounds are crucial components in the synthesis of certain pharmaceuticals and agrochemicals. Halogenated 2-thiophenecarboxylic acid derivatives, for example, serve as essential building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The oxane ring introduces a spirocyclic feature which can be desirable in medicinal chemistry for exploring new regions of chemical space.

The creation of libraries of diverse chemical compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for the generation of libraries of novel heterocyclic compounds. Through combinatorial chemistry approaches, the carboxylic acid group can be reacted with a variety of amines, alcohols, or other nucleophiles to create a large number of derivatives. Furthermore, the thiophene ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce additional diversity. This allows for the systematic exploration of structure-activity relationships in the search for new bioactive molecules or materials with tailored properties.

Potential in Polymer Chemistry and Materials Science

The electronic properties of the thiophene ring make this compound an attractive monomer or precursor for the development of functional polymers and advanced materials. Thiophene-based polymers are well-known for their conductive and semi-conductive properties.

While direct polymerization of this compound may be challenging, its derivatives can serve as valuable monomers. For example, after conversion of the carboxylic acid to a more reactive functional group like an isocyanate, it could potentially be used in the synthesis of polyurethanes. More directly, thiophene-substituted 2-oxazolines and 2-oxazines have been successfully synthesized and polymerized via cationic ring-opening polymerization to create thermally stable precursor polymers. nih.gov These polymers, bearing pendant thiophene groups, can be further modified or used as a basis for conductive polymer systems. nih.gov

Below is a table summarizing the glass transition temperatures (Tg) of some thiophene-bearing polymers, illustrating the influence of the polymer backbone and thiophene substitution pattern on the material's thermal properties.

| Polymer | Degree of Polymerization | Glass Transition Temperature (°C) |

| Poly(2-(thiophen-2'-yl)-2-oxazoline) | 25 | 98 |

| Poly(2-(thiophen-2'-yl)-2-oxazoline) | 50 | 100 |

| Poly(2-(thiophen-3'-yl)-2-oxazoline) | 25 | 88 |

| Poly(2-(thiophen-3'-yl)-2-oxazoline) | 50 | 90 |

This data is based on thiophene-bearing poly(2-oxazoline)s and is intended to be illustrative of the types of polymers that could be conceptually derived from thiophene-containing cyclic monomers.

Thiophene-containing small molecules and polymers are extensively used in the fabrication of organic electronic devices, such as organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). The thiophene unit provides good charge transport properties and allows for tuning of the electronic energy levels. Fused-thiophene based materials are particularly promising for OPVs due to their rigid, planar structures which facilitate intermolecular charge hopping. mdpi.com While direct application of this compound in this context is not documented, its structural motifs are relevant. The oxane ring could provide solubility and influence the morphology of the active layer in a photovoltaic device, which is a critical factor for device performance.

The following table presents the performance of some organic photovoltaic devices based on fused-thiophene containing organic semiconductors, showcasing the potential of this class of materials.

| Compound | Power Conversion Efficiency (%) | Open Circuit Voltage (Voc) (V) | Short Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| Fused-Thiophene Molecule A | 3.5 | 0.85 | 8.2 | 0.50 |

| Fused-Thiophene Molecule B | 4.2 | 0.90 | 9.5 | 0.49 |

| Fused-Thiophene Polymer C | 5.8 | 0.75 | 12.1 | 0.64 |

This data is representative of the performance of fused-thiophene based organic solar cells and is provided for context. mdpi.com

Ligand Design in Catalysis

The design of ligands is crucial for the development of efficient and selective metal-based catalysts. Carboxylic acids, particularly those incorporated into a rigid heterocyclic framework, can act as effective ligands for a variety of metal ions. In the case of this compound, the carboxylic acid group can coordinate to a metal center, while the thiophene ring and the oxane backbone can influence the steric and electronic environment around the metal. This can have a profound impact on the catalyst's activity and selectivity. For instance, pyridine-2-carboxylic acid, formed in situ from the decomposition of more complex ligands, has been identified as the active catalytic species in certain manganese-based oxidation reactions. nih.govresearchgate.net This highlights the potential of simple heterocyclic carboxylic acids to play a key role in catalysis. nih.govresearchgate.net The sulfur atom in the thiophene ring could also potentially coordinate to certain soft metal centers, offering another mode of binding.

Supramolecular Assembly and Self-Assembled Systems

The unique molecular architecture of this compound, which combines a hydrogen-bonding carboxylic acid group, a π-rich thiophene ring, and a flexible, potentially hydrogen-bond-accepting oxane ring, provides a rich platform for the formation of complex supramolecular assemblies. The non-covalent interactions between these functional moieties direct the self-assembly of the molecule into well-defined, higher-order structures in the solid state.

The primary driving force for the self-assembly of this compound is the strong and directional hydrogen bonding between the carboxylic acid groups. Similar to many carboxylic acids, this molecule is expected to form robust supramolecular synthons. The most common and energetically favorable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set notation. asianpubs.orgnih.gov This primary interaction organizes the molecules into a predictable dimeric unit, which then serves as a building block for more extended architectures.

Beyond the primary dimer formation, the thiophene and oxane rings play a crucial role in dictating the long-range order. The planar, aromatic thiophene rings can engage in π-π stacking interactions, which are vital in organizing the dimeric units into one- or two-dimensional arrays. aip.org The extent and geometry of this stacking are influenced by the steric hindrance imposed by the non-planar oxane ring.

The conformation of the flexible oxane ring, in conjunction with the rotational freedom of the thiophene ring, allows for the possibility of polymorphism, where different packing arrangements and supramolecular motifs could be accessed under varying crystallization conditions. These different polymorphic forms would be expected to exhibit distinct physical properties.

Detailed Research Findings

While crystal structure data for this compound itself is not available in the public domain, analysis of closely related compounds, such as thiophene-2-carboxylic acid, provides insight into the likely non-covalent interactions. Studies on thiophene-2-carboxylic acid reveal the formation of tetrameric structures held together by a network of O-H···O hydrogen bonds, creating cyclic motifs. asianpubs.orgresearchgate.net This suggests that this compound may also form more complex hydrogen-bonded patterns beyond simple dimers.

The table below outlines the predicted non-covalent interactions and their typical geometric parameters, extrapolated from crystallographic data of analogous structures.

Interactive Data Table: Predicted Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Description |

| Carboxylic Acid Dimer | O-H | O=C | 2.6 - 2.8 | 165 - 175 | Forms a robust R²₂(8) supramolecular synthon, the primary organizing motif. |

| π-π Stacking | Thiophene Ring Centroid | Thiophene Ring Centroid | 3.4 - 3.8 | N/A | Parallel-displaced or T-shaped interactions that lead to one- or two-dimensional arrays. |

| Weak Hydrogen Bond | C-H (Thiophene) | O (Oxane) | 3.2 - 3.5 | 140 - 160 | Contributes to the three-dimensional packing and stability of the crystal lattice. |

Note: The data presented in this table are typical values for the specified interactions and are intended to be illustrative of the potential supramolecular assembly.

The combination of these interactions suggests that this compound is a versatile building block for crystal engineering. The predictable and robust nature of the carboxylic acid hydrogen bond synthon, modulated by the steric and electronic contributions of the thiophene and oxane rings, allows for the rational design of crystalline materials with potentially interesting properties for applications in materials science. uh.edu

Q & A

Q. What are the recommended synthetic routes for 4-(Thiophen-2-yl)oxane-4-carboxylic acid?

A common approach involves condensation reactions between thiophene derivatives and oxane precursors. For example, coupling thiophen-2-yl reagents (e.g., thiophene-2-carboxylic acid derivatives) with oxane intermediates under catalytic conditions (e.g., palladium or copper catalysts) in solvents like DMF or toluene . Subsequent cyclization and functional group modifications (e.g., carboxylation) are critical. Purification via column chromatography or recrystallization ensures high yield and purity. Optimization of reaction time and temperature minimizes side products .

Q. Which analytical techniques are suitable for assessing the purity and structural integrity of this compound?

- HPLC : For quantifying purity (>98% as per commercial standards, e.g., ).

- NMR Spectroscopy : and NMR confirm the oxane-thiophene linkage and carboxylic acid group.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHOS).

- X-ray Diffraction (XRD) : Resolves stereochemistry if single crystals are obtained .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound is limited, general precautions for thiophene derivatives apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can competing side reactions during the cyclization step of synthesis be mitigated?

Side reactions (e.g., dimerization or over-oxidation) are minimized by:

- Catalyst optimization : Palladium/copper ratios and ligand selection (e.g., bipyridyl ligands) improve regioselectivity.

- Solvent control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- Temperature modulation : Gradual heating (60–80°C) avoids thermal degradation .

Q. What computational methods can elucidate the electronic effects of the thiophene substituent on the oxane ring?

- Density Functional Theory (DFT) : Calculates electron distribution, revealing hyperconjugation between the thiophene sulfur and oxane oxygen.

- Molecular Orbital Analysis : Identifies frontier orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions.

- Solvent Modeling : Simulates solvent interactions affecting conformational stability .

Q. How does this compound interact with biological targets in osteoarthritis research?

Structural analogs (e.g., 4-(fluoromethyl)oxane-4-carboxylic acid) show activity in modulating chondrocyte senescence via pathways like Hedgehog-Gli1. For this compound, in vitro assays (e.g., cell viability, gene expression profiling) and in vivo models (rodent OA) can validate its role in cartilage degradation .

Q. What strategies resolve contradictions in reported solubility data for polar vs. nonpolar solvents?

Discrepancies arise from polymorphism or residual solvents. Systematic studies should:

- Use standardized protocols (OECD guidelines) for solubility testing.

- Characterize solid-state forms (e.g., via XRD or DSC).

- Report solvent purity and temperature conditions explicitly .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.